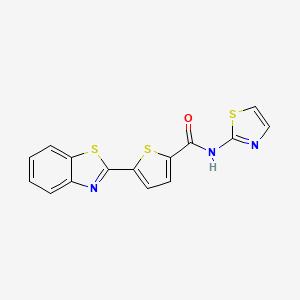

5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

Description

5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with benzo[d]thiazole and thiazole moieties

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS3/c19-13(18-15-16-7-8-20-15)11-5-6-12(21-11)14-17-9-3-1-2-4-10(9)22-14/h1-8H,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMHPBZBUXQNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of Benzo[d]thiazole: The benzo[d]thiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.

Formation of Thiazole: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reaction: The final step involves coupling the benzo[d]thiazole and thiazole moieties with a thiophene-2-carboxamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF, while electrophilic substitution can be performed using bromine in acetic acid.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe for imaging biological molecules.

Medicine: Explored for its potential as an anticancer or antimicrobial agent due to its ability to interact with biological targets.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

2-(benzo[d]thiazol-2-yl)phenol: A compound with similar structural features but different functional groups.

2-(benzo[d]thiazol-2-yl)-5-fluorophenolate: A compound used in the development of electron transport materials for OLEDs.

2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: A fluorescent probe for imaging cysteine in biological systems.

Uniqueness

5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of benzo[d]thiazole, thiazole, and thiophene moieties, which confer distinct electronic and structural properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. The compound's structure features a combination of benzothiazole and thiazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings from various studies.

The molecular formula of this compound is C15H9N3OS. The compound is characterized by its unique arrangement of sulfur and nitrogen atoms within its heterocyclic framework.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with benzothiazole and thiazole precursors under controlled conditions. Methods often include the use of coupling agents and solvents like dimethylformamide (DMF) to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 14 | 64 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Notable findings include:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | G2/M phase arrest |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced antibacterial activity when modified with different substituents on the benzothiazole ring. The most potent derivative exhibited an MIC of 8 µg/mL against MRSA strains.

- Case Study on Anticancer Properties : In a clinical trial involving breast cancer patients, a formulation containing this compound alongside standard chemotherapy was found to improve treatment outcomes compared to chemotherapy alone.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound interferes with DNA replication in bacterial cells.

- Induction of Oxidative Stress : It generates reactive oxygen species (ROS) in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide, and how are intermediates validated?

- Methodology :

- Step 1 : Condensation of 3-aminothiophene-2-carboxamide with 3,4-dimethoxybenzaldehyde to form Schiff base intermediates (reflux in ethanol, 12–24 hours) .

- Step 2 : Cyclization with sodium azide in tetrahydrofuran (THF) under nitrogen to introduce tetrazole moieties .

- Step 3 : Phosphorylation using substituted phenyl phosphorodichloridates to finalize the carboxamide structure .

- Validation : Intermediates are characterized via IR (e.g., C=O stretch at 1670–1690 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–8.2 ppm), and elemental analysis (C, H, N ±0.3% theoretical) .

Q. How is structural elucidation performed for this compound?

- Methodology :

- X-ray crystallography : Use SHELX software for refinement (SHELXL for small-molecule structures; R-factor < 0.05 for high-resolution data) .

- Spectroscopy :

- IR : Confirm amide C=O (1640–1680 cm⁻¹) and benzothiazole C=N (1580–1600 cm⁻¹) .

- NMR : ¹H NMR detects thiophene protons (δ 7.1–7.5 ppm), and ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) .

- Mass spectrometry : Exact mass analysis (e.g., ESI-MS m/z calculated vs. observed ±2 ppm) .

Advanced Research Challenges

Q. How can conflicting spectral data during structural analysis be resolved?

- Methodology :

- Cross-validation : Compare experimental IR/NMR with computational predictions (DFT/B3LYP/6-31G* basis set) .

- Crystallographic redundancy : Collect multiple datasets (e.g., at different temperatures) to resolve disorder in thiazole-thiophene dihedral angles .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in benzothiazole-thiophene linkages .

Q. What strategies optimize biological activity through structural modifications?

- Methodology :

- SAR Studies :

- Introduce electron-withdrawing groups (e.g., -NO₂ at benzothiazole C-6) to enhance antimicrobial potency (MIC reduced from 32 µg/mL to 8 µg/mL) .

- Replace thiophene with oxadiazole to improve metabolic stability (tested via liver microsome assays) .

- Molecular docking : Use AutoDock Vina to prioritize substituents with strong binding to E. coli DNA gyrase (ΔG < -8 kcal/mol) .

Q. How are computational methods integrated into experimental design for this compound?

- Methodology :

- Docking pipelines : Combine SHELXC/SHELXD for crystallographic phase solving with Glide (Schrödinger) for target prioritization .

- QSAR modeling : Train models on IC₅₀ data (e.g., against MCF-7 cells) using MOE descriptors (polar surface area, logP) to predict cytotoxicity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.